3-Acetyl-N-(3-(1-cyclopropyl-1H-pyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl)-7-methoxyindolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Y08284 is a potent, selective, orally active inhibitor of the CREB (cyclic-AMP responsive element binding protein) binding protein (CBP) bromodomain. It has shown significant potential in suppressing the proliferation of prostate cancer cell lines, including LNCaP, C4-2B, and 22Rv1 . The compound has an IC50 value of 4.21 nanomolar, indicating its high efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Y08284 involves the structural optimization of 1-(indolizin-3-yl)ethan-1-one derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of Y08284 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Y08284 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are facilitated by the use of specific reagents and catalysts .
Common Reagents and Conditions: Common reagents used in the reactions involving Y08284 include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and bases like potassium carbonate . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions involving Y08284 are various substituted derivatives of the indolizin-3-yl core. These derivatives are designed to enhance the compound’s biological activity and pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Y08284 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the interactions of bromodomain inhibitors with their targets . In biology, it is used to investigate the role of CBP in cellular processes and gene expression . In medicine, Y08284 has shown promise as a potential therapeutic agent for the treatment of prostate cancer, demonstrating significant antitumor activity in preclinical studies . In industry, it can be used in the development of new drugs targeting bromodomains .
Wirkmechanismus
Y08284 exerts its effects by inhibiting the bromodomain of the CREB binding protein. This inhibition disrupts the interaction between CBP and acetylated lysine residues on histones, leading to altered gene expression and suppression of cancer cell proliferation . The molecular targets involved include the androgen receptor and its downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Y08284 include other CBP bromodomain inhibitors such as CCS1477 and Y08175 . These compounds share a similar mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness of Y08284: Y08284 is unique due to its high potency (IC50 of 4.21 nanomolar) and favorable pharmacokinetic properties, including good liver microsomal stability and oral bioavailability (25.9%) . These characteristics make it a promising candidate for further development as a therapeutic agent for prostate cancer .
Eigenschaften
Molekularformel |
C26H25FN4O4 |
---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluoro-5-(1-hydroxyethyl)phenyl]-7-methoxyindolizine-1-carboxamide |
InChI |
InChI=1S/C26H25FN4O4/c1-14(32)16-8-20(17-12-28-31(13-17)18-4-5-18)25(27)22(9-16)29-26(34)21-11-23(15(2)33)30-7-6-19(35-3)10-24(21)30/h6-14,18,32H,4-5H2,1-3H3,(H,29,34) |
InChI-Schlüssel |
KKCORLIQMAQULG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C(=C1)NC(=O)C2=C3C=C(C=CN3C(=C2)C(=O)C)OC)F)C4=CN(N=C4)C5CC5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.